N~2~-(Ethylcarbamoyl)glycinamide

Description

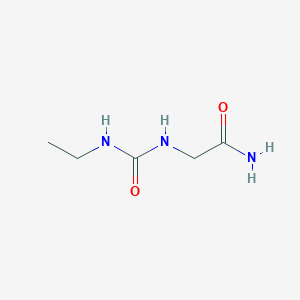

N²-(Ethylcarbamoyl)glycinamide is a glycinamide derivative modified by the addition of an ethylcarbamoyl group (–NH–CO–NH–CH₂CH₃) at the N² position. Glycinamide (NH₂–CH₂–CONH₂) serves as a backbone for this compound, with the ethylcarbamoyl substitution influencing its physicochemical properties, receptor interactions, and biological activity.

Properties

CAS No. |

566918-52-3 |

|---|---|

Molecular Formula |

C5H11N3O2 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

2-(ethylcarbamoylamino)acetamide |

InChI |

InChI=1S/C5H11N3O2/c1-2-7-5(10)8-3-4(6)9/h2-3H2,1H3,(H2,6,9)(H2,7,8,10) |

InChI Key |

UTXQDTRJGUHABB-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)NCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Ethylcarbamoyl)glycinamide typically involves the reaction of glycinamide with ethyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Glycinamide+Ethyl isocyanate→N 2 -(Ethylcarbamoyl)glycinamide

Industrial Production Methods

In an industrial setting, the production of N2-(Ethylcarbamoyl)glycinamide may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-(Ethylcarbamoyl)glycinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The ethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-(Ethylcarbamoyl)glycinamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(Ethylcarbamoyl)glycinamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleotides, thereby affecting cell proliferation.

Comparison with Similar Compounds

The following analysis compares N²-(Ethylcarbamoyl)glycinamide with structurally or functionally related glycinamide derivatives, focusing on molecular properties, biological activity, and applications.

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Interactions/Features |

|---|---|---|---|---|

| N²-(Ethylcarbamoyl)glycinamide | C₅H₁₀N₄O₂ | 158.16 | Ethylcarbamoyl at N² | Hydrogen bonding via amide groups |

| N-Acetylglycinamide (CAS 2620-63-5) | C₄H₈N₂O₂ | 116.12 | Acetyl at N² | Hydrophilicity due to acetyl group |

| N,N²-bis[(4-methoxyphenyl)methyl]glycinamide | C₁₈H₂₂N₂O₃ | 314.38 | Dual 4-methoxybenzyl groups | Aromatic stacking interactions |

| Ethyl N-[(4-aminobenzyl)carbamoyl]glycinate | C₁₂H₁₇N₃O₃ | 263.29 | Ester linkage, 4-aminobenzyl group | Ester hydrolysis susceptibility |

Key Observations :

- Bulky substituents, such as the 4-methoxybenzyl groups in N,N²-bis[(4-methoxyphenyl)methyl]glycinamide, increase molecular weight and enable aromatic interactions, which may improve binding to hydrophobic enzyme pockets .

Enzyme Inhibition

- N²-(Ethylcarbamoyl)glycinamide analogs : In molecular docking studies against E. coli Gyrase B (PDB:6f86), compounds with ethylcarbamoyl groups exhibited binding energies comparable to the reference inhibitor P3C (IC₅₀ = 0.037 µM). However, the absence of a bromopyrazolyl side chain reduced interactions with residues like ILE94, leading to weaker inhibitory activity .

- 5,10-Dideazatetrahydrofolate (DDATHF) : This glycinamide ribonucleotide transformylase inhibitor depletes cellular ATP/GTP (IC₅₀ ~10–30 nM) but lacks direct structural similarity to N²-(Ethylcarbamoyl)glycinamide. Its mechanism highlights the importance of glycinamide derivatives in targeting purine synthesis .

Receptor Selectivity

- Ethylamide-substituted peptides (e.g., GnRH receptor analogs) showed 3–10-fold lower potency compared to glycinamide-terminated peptides due to reduced hydrogen-bonding capacity and steric hindrance from the ethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.